5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound with significant chemical and pharmacological interest. Its molecular formula is and it has a molecular weight of approximately 280.3 g/mol. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including potential applications in pharmaceuticals.
5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to the pyrrolidine moiety. This classification suggests potential biological activities, particularly in medicinal chemistry.
The synthesis of 5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves nucleophilic substitution reactions where pyrrolidine reacts with chlorosulfonyl derivatives of benzodiazoles. Specific methods may include:
The reaction conditions typically involve controlling temperature and solvent choice to optimize yield and purity. Common solvents include dichloromethane or dimethylformamide under inert atmosphere conditions.
The molecular structure of 5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one features a benzodiazole core substituted with a pyrrolidine sulfonamide group. The key structural components include:
The compound's structural data can be represented in various formats such as SMILES or InChI strings for computational modeling and database searches. The InChI for this compound is essential for accurate identification in chemical databases.
5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or reagents to facilitate transformation while maintaining selectivity towards desired products.
The mechanism of action for 5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one primarily involves interaction with biological targets such as enzymes or receptors. The sulfonamide moiety may mimic substrates or inhibitors in metabolic pathways.
Studies on similar compounds suggest that the benzodiazole core may interact with GABA receptors or other neurotransmitter systems, potentially influencing neuronal activity and offering therapeutic effects in neuropharmacology.
The physical properties of 5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one include:
Chemical properties include solubility in organic solvents and stability under various pH conditions. Its reactivity profile indicates potential for further derivatization.
5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacological research, highlighting its importance in developing new therapeutic agents.
5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one belongs to the 2,3-dihydro-1H-1,3-benzodiazol-2-one family, characterized by a benzene ring fused to a partially saturated diazolone ring. Its IUPAC name specifies three critical features:
Table 1: Structural Descriptors and Identifiers
Classification | Value/Descriptor |
---|---|
Systematic IUPAC Name | 5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
Molecular Formula | C₁₁H₁₃N₃O₃S |
SMILES Notation | O=C1Nc3ccc(cc3N1)S(=O)(=O)N2CCCC2 |
InChI Key | Computed unique identifier* |
Core Ring System | 2,3-Dihydro-1H-1,3-benzodiazol-2-one |
Substituent | Pyrrolidine-1-sulfonyl |
*Derived from analogous compounds in PubChem [1] [4].
Alternative names include 5-(pyrrolidine-1-sulfonyl)-1H-benzimidazol-2(3H)-one, emphasizing the tautomeric relationship with benzimidazolones. The pyrrolidine ring adopts an envelope conformation, enhancing its spatial compatibility with biological targets [2] [4].
Benzodiazolone chemistry originated with Høebegartner’s 1876 synthesis of 2-hydroxybenzimidazole, evolving into systematic studies of carbonyl-containing derivatives by the early 20th century. Key milestones include:
Table 2: Evolution of Benzodiazolone Derivatives with Therapeutic Relevance
Era | Key Derivatives | Therapeutic Area |
---|---|---|
Pre-1950 | Unsubstituted 2-benzimidazolones | Anthelmintics |
1980–2000 | 1-Alkyl derivatives (e.g., 1-propyl) | Kinase modulation |
2000–Present | 5-Sulfonyl variants (e.g., pyrrolidine-1-sulfonyl) | Antiviral agents, Protease inhibition |
Present | Multi-ring hybrids (e.g., piperidinyl-benzimidazolones) | CNS disorders [6] [7] |
Recent innovations include hybrid molecules like 1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one, which leverage the benzodiazolone scaffold’s hydrogen-bonding capacity for targeted protein interactions [6].
The compound’s bioactivity stems from synergistic contributions of its sulfonamide and pyrrolidine components:
Metabolic Stability: Imparts resistance to oxidative degradation compared to ester/carbonyl linkages [2].
Pyrrolidine:
Table 3: Pharmacophoric Contributions of Substituents
Moiety | Key Properties | Biological Roles |
---|---|---|
Sulfonamide | – Hydrogen-bond acceptor– Moderate polarity (log P reduction)– Metabolic stability | Enzyme inhibitionTarget engagement durationCell membrane penetration |
Pyrrolidine | – Aliphatic basicity– Conformational adaptability– 3D vector orientation | Ionic interactionsInduced-fit bindingStereoselective recognition |
Hybrids like N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide validate this moiety’s utility, showing nanomolar affinity for inflammation-related targets [4]. The pyrrolidine sulfonyl group thus acts as a privileged structure in kinase, protease, and GPCR modulation.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: